Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate

CAS No.:

Cat. No.: VC17647704

Molecular Formula: C16H23NO2

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO2 |

|---|---|

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | ethyl 3-phenyl-3-piperidin-4-ylpropanoate |

| Standard InChI | InChI=1S/C16H23NO2/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14/h3-7,14-15,17H,2,8-12H2,1H3 |

| Standard InChI Key | WZKUTVIACZTEND-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

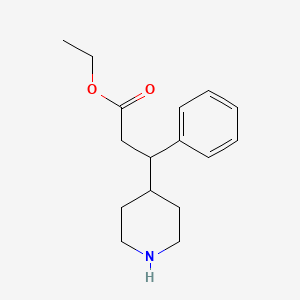

The compound features a piperidine ring substituted at the 4-position with a propanoate ester group, which is further modified with a phenyl moiety at the β-carbon (Figure 1). This hybrid structure integrates:

-

Aromatic system: The phenyl group contributes planar rigidity and influences electronic interactions.

-

Piperidine scaffold: A six-membered saturated nitrogen heterocycle, known for conformational flexibility and bioactivity .

-

Ester functionality: The ethyl propanoate group enhances solubility in organic solvents and serves as a synthetic handle for further modifications .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 261.36 g/mol | |

| CAS Registry Number | 1016734-60-3 (free base) | |

| 1171672-92-6 (hydrochloride) | ||

| XLogP3-AA (Lipophilicity) | 2.8 (predicted) |

Synthesis and Production

Laboratory-Scale Synthesis

A high-yield (95%) route involves zinc-mediated coupling in a toluene/acetonitrile solvent system under inert atmosphere :

This method leverages zinc’s ability to facilitate nucleophilic substitution while minimizing side reactions. The hydrochloride salt is subsequently obtained via treatment with HCl .

Industrial Considerations

While large-scale production protocols remain undocumented, process intensification strategies (e.g., continuous flow reactors) could optimize yield and purity. Challenges include:

-

Purification: Recrystallization or chromatography required to achieve >95% purity .

-

Safety: Handling of corrosive HCl during salt formation necessitates specialized equipment .

Reactivity and Chemical Transformations

Functional Group Interconversion

The ester and piperidine groups enable diverse transformations:

Hydrolysis

Basic or acidic hydrolysis converts the ester to carboxylic acid derivatives:

This reaction is critical for generating bioactive metabolites .

Reductive Amination

The piperidine nitrogen can undergo alkylation or acylation to produce tertiary amines, enhancing pharmacological profiles .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Piperidine Derivatives

| Compound | Analgesic Activity | Antimicrobial Efficacy |

|---|---|---|

| Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate | Moderate | High (Gram+) |

| Ethyl 3-(piperidin-2-YL)propanoate | Low | Moderate |

| Phenylpiperidine (basic scaffold) | High | Low |

Key differentiators include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume